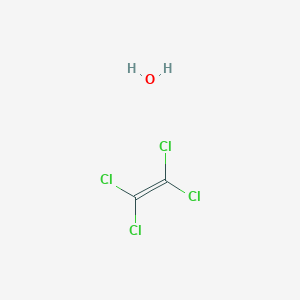
Tetrachloroethylene water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized by heating 1,2-dichloroethane with chlorine at 400°C. The reaction is catalyzed by a mixture of potassium chloride and aluminum chloride or by activated carbon : [ \text{ClCH}_2\text{CH}_2\text{Cl} + 3 \text{Cl}_2 \rightarrow \text{Cl}_2\text{C=CCl}_2 + 4 \text{HCl} ]
Industrial Production Methods: Most industrial production of tetrachloroethylene involves high-temperature chlorinolysis of light hydrocarbons . This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Tetrachloroethylene can undergo oxidation to form trichloroacetic acid and carbon dioxide.
Reduction: It can be reduced to trichloroethylene and dichloroethylene under specific conditions.
Substitution: Tetrachloroethylene reacts with bases like sodium hydroxide to form formic acid and sodium chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalysts such as palladium on carbon.
Substitution: Aqueous sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Trichloroacetic acid, carbon dioxide.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Formic acid, sodium chloride.
Wissenschaftliche Forschungsanwendungen
Tetrachloroethylene has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a pharmaceutical intermediate.
Industry: Widely used in dry cleaning, degreasing, and as a chemical intermediate in the production of other compounds
Wirkmechanismus
Tetrachloroethylene exerts its effects primarily through its interaction with cellular membranes and enzymes. It is rapidly absorbed through inhalation and ingestion, and it is metabolized in the liver to form trichloroacetic acid and other metabolites . These metabolites can interfere with cellular respiration and enzyme function, leading to various toxic effects .
Vergleich Mit ähnlichen Verbindungen
Trichloroethylene: Another chlorinated solvent with similar uses but higher volatility.
Carbon Tetrachloride: A chlorinated hydrocarbon with similar solvent properties but higher toxicity.
Dichloroethylene: A less chlorinated analog with different physical properties
Uniqueness: Tetrachloroethylene is unique due to its stability, non-flammability, and effectiveness as a solvent in dry cleaning and degreasing operations. Its lower toxicity compared to carbon tetrachloride also makes it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
143199-01-3 |
|---|---|
Molekularformel |
C2H2Cl4O |
Molekulargewicht |
183.8 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloroethene;hydrate |
InChI |
InChI=1S/C2Cl4.H2O/c3-1(4)2(5)6;/h;1H2 |
InChI-Schlüssel |
BJJHSJDGESVQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(Cl)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


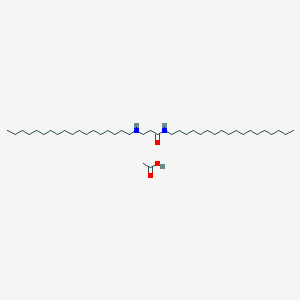
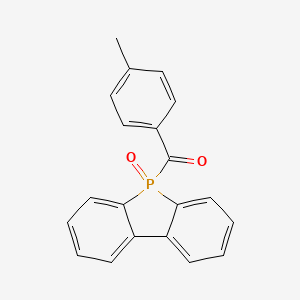
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
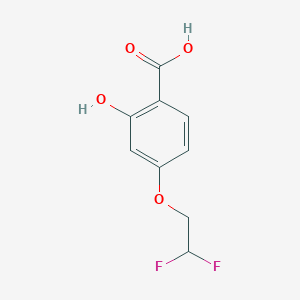
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

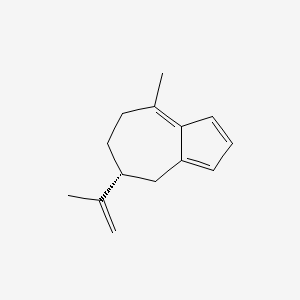
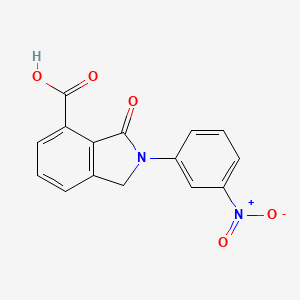
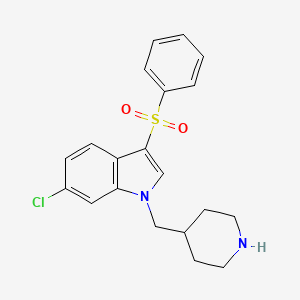
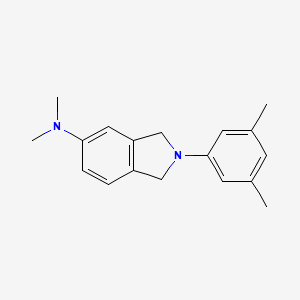
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
